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Compound of Interest

Compound Name: CbzNH-PEG3-CH2CH2NH2

Cat. No.: B8006686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of CbzNH-PEG3-CH2CH2NH2, a heterobifunctional PEG linker, in bioconjugation. This linker is

particularly valuable in the development of targeted therapeutics, such as antibody-drug

conjugates (ADCs) and peptide-drug conjugates (PDCs), where precise control over linker

chemistry and spacing is crucial.

Introduction
CbzNH-PEG3-CH2CH2NH2 is a versatile tool in bioconjugation, featuring a terminal primary

amine and a carbobenzyloxy (Cbz)-protected amine, separated by a hydrophilic three-unit

polyethylene glycol (PEG) spacer.[1][2] The primary amine allows for covalent attachment to

various functional groups, while the Cbz group provides a stable protecting group that can be

selectively removed to reveal a second primary amine for subsequent modification.[2][3] The

PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1]

The primary amine of CbzNH-PEG3-CH2CH2NH2 is nucleophilic and readily reacts with

electrophilic groups such as carboxylic acids (in the presence of activators), activated esters

(e.g., N-hydroxysuccinimide esters), and aldehydes or ketones (via reductive amination). This

allows for the straightforward conjugation of the linker to proteins, peptides, small molecule

drugs, or other biomolecules.
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Key Applications
Antibody-Drug Conjugates (ADCs): In ADC development, CbzNH-PEG3-CH2CH2NH2 can

be used to attach a cytotoxic payload to a monoclonal antibody. The linker's properties can

influence the ADC's stability, solubility, and pharmacokinetic profile.

Peptide-Drug Conjugates (PDCs): This linker can be used to connect therapeutic peptides to

small molecule drugs, enhancing the drug's targeting capabilities and the peptide's stability.

PROTACs and Molecular Glues: The bifunctional nature of this linker makes it suitable for

the synthesis of proteolysis-targeting chimeras (PROTACs) and other molecular glues that

bring two proteins into proximity.

Surface Modification: The amine group can be used to functionalize surfaces, such as

nanoparticles or microarrays, to enable the immobilization of biomolecules.

Physicochemical and Characterization Data
A summary of the key physicochemical properties and typical characterization data for CbzNH-
PEG3-CH2CH2NH2 is presented in Table 1.
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Property Value

Molecular Formula C₁₆H₂₆N₂O₅

Molecular Weight 326.4 g/mol

CAS Number 863973-20-0

Appearance Colorless to pale yellow oil

Purity ≥95%

Solubility
Soluble in water, DMSO, DMF, and other polar

organic solvents.

¹H NMR

Characteristic peaks include those for the

aromatic protons of the Cbz group (~7.3 ppm)

and the benzylic protons (~5.1 ppm).

Mass Spectrometry
High-resolution mass spectrometry confirms the

molecular weight and isotopic distribution.

FT-IR Spectroscopy

Key absorption bands include N-H stretching

(~3300 cm⁻¹) and the C=O stretch of the

carbamate (~1700 cm⁻¹).

Experimental Protocols
The following are detailed protocols for the conjugation of CbzNH-PEG3-CH2CH2NH2 to

molecules containing a carboxylic acid or an NHS ester.

Protocol 1: EDC/NHS Coupling of CbzNH-PEG3-
CH2CH2NH2 to a Carboxylic Acid
This protocol describes the conjugation of the primary amine of CbzNH-PEG3-CH2CH2NH2 to

a molecule containing a carboxylic acid group using 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

CbzNH-PEG3-CH2CH2NH2
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Carboxylic acid-containing molecule (e.g., a small molecule drug, a protein with accessible

carboxyl groups)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification column (e.g., size-exclusion chromatography (SEC) or reversed-phase HPLC)

Procedure:

Reagent Preparation:

Equilibrate all reagents to room temperature before use.

Prepare a 10 mg/mL stock solution of the carboxylic acid-containing molecule in

anhydrous DMF or DMSO.

Prepare a 10 mg/mL stock solution of CbzNH-PEG3-CH2CH2NH2 in anhydrous DMF or

DMSO.

Immediately before use, prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock

solution of NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

Activation of Carboxylic Acid:

In a reaction vessel, dissolve the carboxylic acid-containing molecule in Activation Buffer

to a final concentration of 1-5 mg/mL.
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Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the carboxylic acid

solution.

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to

form the NHS ester intermediate.

Conjugation Reaction:

Add a 1.5 to 5-fold molar excess of the CbzNH-PEG3-CH2CH2NH2 stock solution to the

activated carboxylic acid solution.

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with

gentle stirring. The progress of the reaction can be monitored by LC-MS or HPLC.

Quenching the Reaction:

Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted

NHS esters.

Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate:

Purify the conjugate from excess reagents and byproducts using an appropriate

chromatography method. For protein conjugates, SEC is often suitable. For smaller

molecule conjugates, reversed-phase HPLC may be more appropriate.

Characterization:

Characterize the purified conjugate using techniques such as mass spectrometry to

confirm successful conjugation and to determine the degree of labeling.

Protocol 2: Conjugation of CbzNH-PEG3-CH2CH2NH2 to
an NHS Ester
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This protocol describes the direct reaction of the primary amine of CbzNH-PEG3-CH2CH2NH2
with a molecule that has been pre-activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

CbzNH-PEG3-CH2CH2NH2

NHS ester-activated molecule

Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification column (e.g., size-exclusion chromatography or reversed-phase HPLC)

Procedure:

Reagent Preparation:

Equilibrate all reagents to room temperature before use.

Prepare a 10 mg/mL stock solution of CbzNH-PEG3-CH2CH2NH2 in anhydrous DMF or

DMSO.

Dissolve the NHS ester-activated molecule in the Reaction Buffer to a final concentration

of 1-5 mg/mL.

Conjugation Reaction:

Add a 5 to 20-fold molar excess of the CbzNH-PEG3-CH2CH2NH2 stock solution to the

solution of the NHS ester-activated molecule.

Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight

at 4°C.

Quenching the Reaction:
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Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS

esters.

Incubate for 30 minutes at room temperature.

Purification of the Conjugate:

Purify the conjugate from excess CbzNH-PEG3-CH2CH2NH2 and byproducts using an

appropriate chromatography method.

Characterization:

Analyze the purified conjugate using techniques such as HPLC and mass spectrometry to

confirm successful conjugation.

Quantitative Data Summary
The efficiency of conjugation reactions can be influenced by several factors, including the

reactivity of the starting materials, the reaction conditions (pH, temperature, time), and the

molar ratio of the reactants. Table 2 provides representative data for typical conjugation

efficiencies.

Conjugation
Method

Reactants
Molar Ratio
(Linker:Substrate)

Typical
Conjugation
Efficiency (%)

EDC/NHS Coupling

CbzNH-PEG3-

CH2CH2NH2 +

Carboxylic Acid-

containing Protein

5:1 to 20:1 40 - 70

NHS Ester Coupling

CbzNH-PEG3-

CH2CH2NH2 + NHS

Ester-activated Small

Molecule

2:1 to 5:1 70 - 95

Note: The values presented in this table are representative and may vary depending on the

specific molecules and reaction conditions used. Optimization of the reaction conditions is
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recommended to achieve the desired conjugation efficiency.

Visualizations
Experimental Workflow: ADC Synthesis
The following diagram illustrates a typical workflow for the synthesis of an antibody-drug

conjugate (ADC) using CbzNH-PEG3-CH2CH2NH2 to link a cytotoxic drug to a monoclonal

antibody.
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Caption: Workflow for Antibody-Drug Conjugate Synthesis.
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Signaling Pathway: HER2 in Cancer
Many ADCs target receptors that are overexpressed on cancer cells. A prominent example is

the Human Epidermal Growth Factor Receptor 2 (HER2), which is a key target in certain types

of breast and gastric cancers. The following diagram illustrates the HER2 signaling pathway

that promotes tumor cell proliferation and survival. An ADC targeting HER2 would bind to the

receptor, be internalized, and then release its cytotoxic payload to kill the cancer cell.
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Caption: Simplified HER2 Signaling Pathway in Cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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